

"6-bromoquinazolin-2(1H)-one" HPLC analysis method

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Compound of Interest

Compound Name: 6-bromoquinazolin-2(1H)-one

CAS No.: 79885-37-3

Cat. No.: B1289442

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An Application Note for the Analysis of **6-bromoquinazolin-2(1H)-one** by High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of **6-bromoquinazolin-2(1H)-one**. This compound is a key heterocyclic structure relevant in medicinal chemistry and drug development. The described method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, both modified with 0.1% formic acid, ensuring excellent peak shape and resolution. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing comprehensive guidelines from sample preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

6-bromoquinazolin-2(1H)-one (CAS No: 1810-66-8, Molecular Formula: C₉H₆BrNO, Molecular Weight: 224.05 g/mol) is a quinazolinone derivative.^{[1][2]} The quinazolinone scaffold

is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Accurate and reliable analytical methods are therefore essential for characterizing such compounds, ensuring their purity, and quantifying their concentration in various matrices during research, development, and quality control.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[3] This guide describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar compounds like **6-bromoquinazolin-2(1H)-one**. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[4] The inclusion of formic acid in the mobile phase is a critical choice; it serves to protonate the basic nitrogen atoms within the quinazolinone ring system. This protonation suppresses undesirable ionic interactions with residual silanol groups on the silica-based column packing, a common cause of peak tailing, thereby ensuring symmetric and sharp chromatographic peaks.[5]

Detailed Experimental Protocol

This section provides a complete, step-by-step protocol for the analysis of **6-bromoquinazolin-2(1H)-one**.

Instrumentation and Materials

- Instrumentation: A standard HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
- Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
- Reagents:
 - Acetonitrile (HPLC Grade or higher)
 - Methanol (HPLC Grade or higher)
 - Ultrapure Water (18.2 MΩ·cm)

- Formic Acid (≥98%)
- **6-bromoquinazolin-2(1H)-one** Reference Standard (purity ≥98%)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented below.

Parameter	Condition
Column	C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water (v/v)
Mobile Phase B	0.1% Formic Acid in Acetonitrile (v/v)
Gradient Elution	0-2 min: 10% B 2-15 min: 10% to 90% B 15-18 min: 90% B 18-18.1 min: 90% to 10% B 18.1-25 min: 10% B (Equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 µL
Run Time	25 minutes

Preparation of Solutions

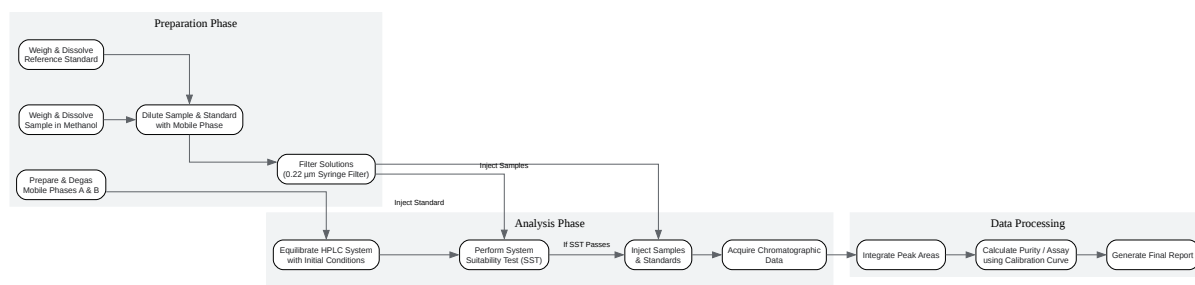
Precision in solution preparation is fundamental to achieving accurate and reproducible results. [6]

- Mobile Phase A (0.1% Formic Acid in Water): To 999 mL of ultrapure water in a 1 L flask, add 1 mL of formic acid. Mix thoroughly and degas using sonication or vacuum filtration. [3]
- Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 999 mL of HPLC grade acetonitrile in a 1 L flask, add 1 mL of formic acid. Mix thoroughly and degas. [3]

- Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of **6-bromoquinazolin-2(1H)-one** reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored under refrigeration.
- Working Standard Solutions: Prepare a series of working standards (e.g., for linearity and quantitation) by diluting the stock solution with the initial mobile phase composition (90% A: 10% B). A typical working concentration for purity analysis would be 0.1 mg/mL.
- Sample Preparation: Accurately weigh approximately 10 mg of the **6-bromoquinazolin-2(1H)-one** sample into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Dilute this solution 1:10 with the initial mobile phase composition to achieve a final concentration of approximately 0.1 mg/mL. Prior to injection, filter the solution through a 0.22 μm or 0.45 μm syringe filter to remove any particulate matter that could damage the column.
[\[7\]](#)[\[8\]](#)

Analytical Workflow

The overall process from sample receipt to final data analysis is depicted in the following workflow diagram.



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Caption: HPLC analytical workflow for **6-bromoquinazolin-2(1H)-one**.

System Suitability and Method Validation

To ensure that the analytical method is fit for its intended purpose, a rigorous system suitability test and full method validation must be performed.[9][10]

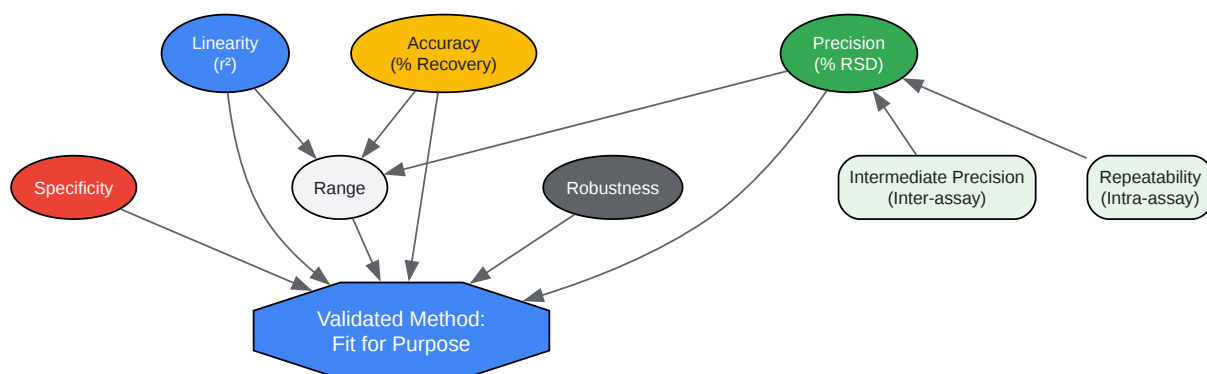
System Suitability Test (SST)

Before any sample analysis, the performance of the HPLC system must be verified. This is accomplished by making at least five replicate injections of a working standard solution (e.g., 0.1 mg/mL). The results must conform to the acceptance criteria outlined in pharmacopeial guidelines such as USP <621>.[11][12][13]

SST Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	$0.8 \leq T \leq 1.8$	Ensures peak symmetry, indicating minimal unwanted secondary interactions.[14]
Theoretical Plates (N)	$N \geq 2000$	Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area	$\leq 2.0\%$	Demonstrates the precision of the autosampler and detector response.
% RSD of Retention Time	$\leq 1.0\%$	Indicates the stability and precision of the pump and mobile phase delivery.

Method Validation Protocol

The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its reliability for specificity, linearity, accuracy, precision, and robustness.[9][15][16]



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Caption: Logical relationship of ICH validation parameters.

The following table summarizes the validation parameters and their typical acceptance criteria for an assay and purity method.

Validation Parameter	Protocol Summary	Acceptance Criteria
Specificity	Analyze blank (diluent), placebo (if applicable), and sample solutions. Ensure no interfering peaks are present at the analyte's retention time.	No significant interference at the retention time of the main peak. Peak purity should pass.
Linearity	Analyze at least five concentrations across the specified range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.	Correlation coefficient (r^2) \geq 0.999.
Range	The concentration interval over which the method is shown to be linear, accurate, and precise.	Justified by the linearity, accuracy, and precision data. Typically 80-120% of test concentration for an assay. [17]
Accuracy	Perform recovery studies on a spiked matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.	Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability)	Analyze a minimum of six sample preparations at 100% of the test concentration, or nine determinations across the range (3 levels, 3 reps each). [17]	% RSD \leq 2.0%.
Intermediate Precision	Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.	% RSD should meet repeatability criteria.

Robustness	Make small, deliberate variations in method parameters (e.g., $\pm 2^\circ\text{C}$ in column temp, $\pm 5\%$ in organic mobile phase, ± 0.2 mL/min in flow rate).	System suitability parameters must still be met. No significant change in results.[16]
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Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate system for the analysis of **6-bromoquinazolin-2(1H)-one**. The use of a C18 column with a formic acid-modified mobile phase under gradient elution conditions ensures excellent chromatographic performance. The comprehensive protocols for sample preparation, system suitability, and full method validation provide a complete framework for implementation in a regulated or research environment, ensuring data of the highest quality and integrity.

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